molecular formula C10H19NO5 B1319783 2-Boc-Amino-3-methoxy-propionic acid methyl ester

2-Boc-Amino-3-methoxy-propionic acid methyl ester

Cat. No.: B1319783
M. Wt: 233.26 g/mol
InChI Key: VKRNQTKSNGIWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Boc-Amino-3-methoxy-propionic acid methyl ester is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-Amino-3-methoxy-propionic acid methyl ester typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Boc-Amino-3-methoxy-propionic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Boc-Amino-3-methoxy-propionic acid methyl ester is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Boc-Amino-3-methoxy-propionic acid methyl ester involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Boc-Amino-3-methoxy-propionic acid methyl ester is unique due to its specific chiral center and the presence of both a methoxy group and a Boc-protected amino group. This combination of functional groups makes it particularly useful in the synthesis of complex molecules, where selective protection and deprotection of functional groups are crucial .

Properties

IUPAC Name

methyl 3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRNQTKSNGIWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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